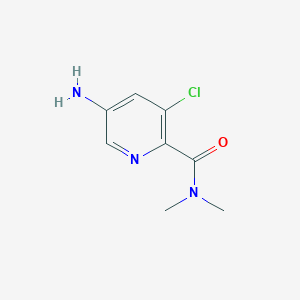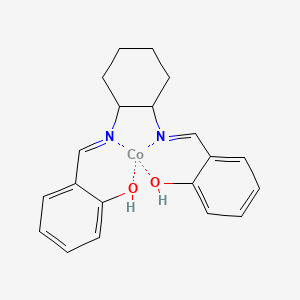
MEK1InhibitorCL2racemic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEK1InhibitorCL2racemic is a compound that targets the mitogen-activated protein kinase kinase (MEK) pathway, specifically MEK1. This pathway is crucial in regulating various cellular functions, including proliferation, survival, and differentiation. This compound is used in cancer treatment due to its ability to inhibit the MEK1 enzyme, which plays a significant role in the development and progression of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MEK1InhibitorCL2racemic typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
MEK1InhibitorCL2racemic undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
MEK1InhibitorCL2racemic has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the MEK pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell proliferation and differentiation.
Medicine: Used in the development of targeted cancer therapies, particularly for cancers with mutations in the MEK pathway.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug discovery .
Wirkmechanismus
MEK1InhibitorCL2racemic exerts its effects by binding to the MEK1 enzyme, inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MEK pathway, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the MEK1 enzyme and its downstream effectors in the MAPK/ERK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trametinib: Another MEK inhibitor used in cancer treatment.
Cobimetinib: A selective MEK inhibitor with similar applications.
Selumetinib: Known for its use in treating neurofibromatosis type 1.
Binimetinib: Used in combination therapies for various cancers .
Uniqueness
MEK1InhibitorCL2racemic is unique due to its specific binding affinity and inhibitory activity against MEK1. Its racemic nature allows for a balanced interaction with the target enzyme, providing a distinct advantage in certain therapeutic contexts .
Eigenschaften
Molekularformel |
C20H22CoN2O2 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2; |
InChI-Schlüssel |
LAEBVTUGQDQISM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


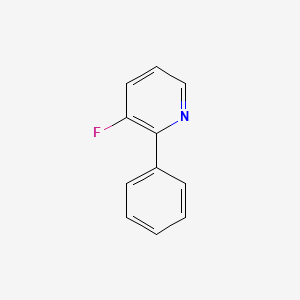
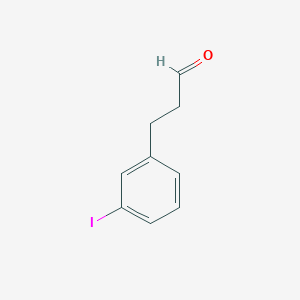
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)


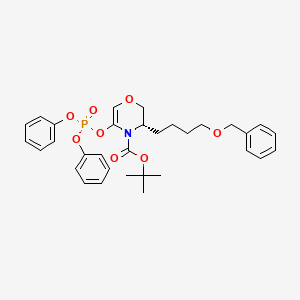
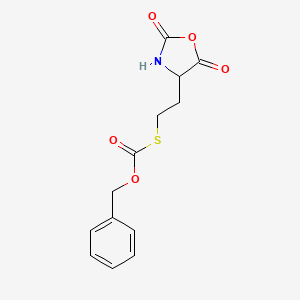

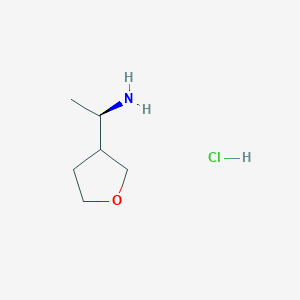
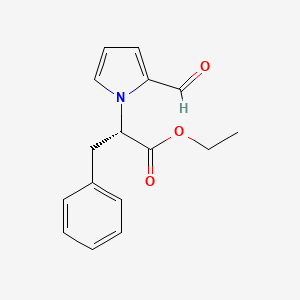
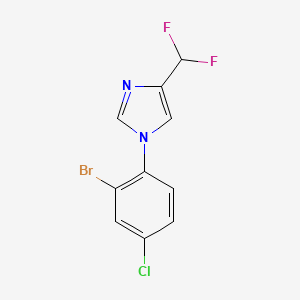
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
